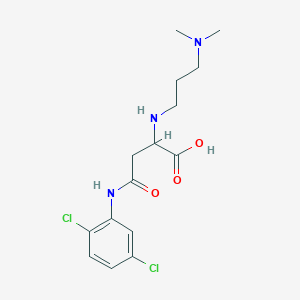![molecular formula C15H21N B2458284 2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole CAS No. 2324588-92-1](/img/structure/B2458284.png)
2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of cyclopenta[c]pyrroles This compound is characterized by a hexahydrocyclopenta[c]pyrrole core structure with a 2-methylphenylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentanone derivative, the introduction of the 2-methylphenylmethyl group can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the cyclopenta[c]pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopenta[c]pyrrole ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride, NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of substituted cyclopenta[c]pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential pharmacological applications include the development of new therapeutic agents, given its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism by which 2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole exerts its effects involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[c]pyrrole derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, which may exhibit similar reactivity and biological activity.
Phenylmethyl-substituted compounds: Compounds with similar substituents but different core structures.
Uniqueness
2-[(2-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole is unique due to its specific combination of a cyclopenta[c]pyrrole core and a 2-methylphenylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12-5-2-3-6-13(12)9-16-10-14-7-4-8-15(14)11-16/h2-3,5-6,14-15H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATVPCZPDCPGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458201.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2-ethylbutanamide](/img/structure/B2458206.png)


![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2458222.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)

